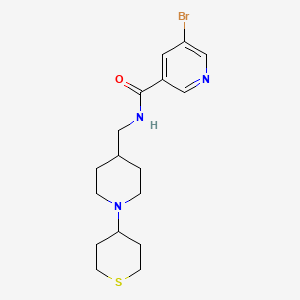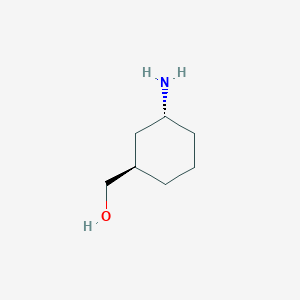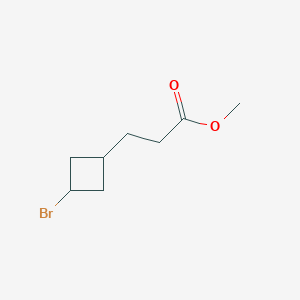
(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate, also known as FMPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMPPC is a pyrazole derivative that has shown promising results in various biological assays, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and molecular biology.
作用机制
The mechanism of action of (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate involves the inhibition of key enzymes and receptors in biological systems. For example, (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has been shown to inhibit acetylcholinesterase, an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate can increase the levels of acetylcholine in the brain, leading to improved cognitive function and memory. (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has also been found to inhibit monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. Inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects
(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has been found to have a range of biochemical and physiological effects in biological systems. For example, it has been shown to possess significant antioxidant activity, which can help protect cells from oxidative damage and reduce the risk of certain diseases such as cancer and cardiovascular disease. (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has also been found to possess anti-inflammatory properties, which can help reduce inflammation in the body and alleviate symptoms of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has several advantages as a research tool, including its ability to selectively bind to certain enzymes and receptors in biological systems. It also possesses a range of biochemical and physiological effects that make it a valuable tool for studying various diseases and biological processes. However, there are also some limitations to the use of (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate in lab experiments, including its potential toxicity and the need for careful handling and storage.
未来方向
There are several potential future directions for research on (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate. One area of interest is its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate's ability to selectively bind to certain enzymes and receptors in biological systems makes it a promising candidate for the development of new drugs and treatments. Another area of interest is the development of new synthesis methods for (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate that are more efficient and cost-effective than current methods. Finally, there is a need for further research on the safety and toxicity of (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate, particularly in the context of its potential use as a therapeutic agent.
合成方法
(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate can be synthesized through a multi-step process that involves the reaction of 4-formyl-2-methoxyphenylhydrazine with ethyl cyanoacetate, followed by cyclization with phenylhydrazine and subsequent esterification with 4-chlorobutyric acid. The final product is obtained through the reaction of the resulting intermediate with phosphorus oxychloride and triethylamine.
科学研究应用
(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has been widely used in scientific research due to its ability to selectively bind to certain receptors and enzymes in biological systems. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has also been found to possess significant antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.
属性
IUPAC Name |
(4-formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-27-19-12-15(14-25)8-9-18(19)28-21(26)17-13-24(11-5-10-22)23-20(17)16-6-3-2-4-7-16/h2-4,6-9,12-14H,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOGLNXQEQOXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CN(N=C2C3=CC=CC=C3)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2740218.png)




![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740229.png)

![N-(3-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2740231.png)
![7-benzoyl-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2740232.png)
![(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2740233.png)



![N-[4-(2-nitriloethyl)phenyl]-3-(2,3,4-trimethoxyphenyl)acrylamide](/img/structure/B2740241.png)